{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1269394-29-7
VCID: VC3374941
InChI: InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H
SMILES: CC1=CC=CC=C1N2CCC(C2)CN.Cl
Molecular Formula: C12H19ClN2
Molecular Weight: 226.74 g/mol

{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride

CAS No.: 1269394-29-7

Cat. No.: VC3374941

Molecular Formula: C12H19ClN2

Molecular Weight: 226.74 g/mol

* For research use only. Not for human or veterinary use.

{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride - 1269394-29-7

Specification

CAS No. 1269394-29-7
Molecular Formula C12H19ClN2
Molecular Weight 226.74 g/mol
IUPAC Name [1-(2-methylphenyl)pyrrolidin-3-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C12H18N2.ClH/c1-10-4-2-3-5-12(10)14-7-6-11(8-13)9-14;/h2-5,11H,6-9,13H2,1H3;1H
Standard InChI Key WSBKDBCMEAXRAF-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1N2CCC(C2)CN.Cl
Canonical SMILES CC1=CC=CC=C1N2CCC(C2)CN.Cl

Introduction

Structural Characteristics

Molecular Structure and Formula

{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride consists of a pyrrolidine core with two key substituents: a primary amine attached via a methylene bridge at the 3-position and a 2-methylphenyl group at the nitrogen position. The molecular formula can be determined as C₁₂H₁₉N₂Cl, which includes:

  • The pyrrolidine ring with a methylamine substituent (C₅H₁₀N₂)

  • The 2-methylphenyl group (C₇H₇)

  • The hydrochloride portion (HCl)

Based on comparative analysis with the structurally similar 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine (molecular weight 190.28 g/mol), the molecular weight of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride would be approximately 226.75 g/mol .

Structural Comparison with Related Compounds

Several structurally related compounds provide insight into the properties and characteristics of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
{[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochlorideC₁₂H₁₉N₂Cl~226.75 g/molReference compound
1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamineC₁₂H₁₈N₂190.28 g/mol- Methyl group at meta position instead of ortho
- Free base, not hydrochloride salt
2-[1-(2-Methylphenyl)pyrrol-3-yl]ethanamineC₁₃H₁₆N₂200.28 g/mol- Contains pyrrole instead of pyrrolidine
- Has ethylamine instead of methylamine
- Free base, not hydrochloride salt

The positional isomerism of the methyl group (ortho vs. meta) and the presence of the hydrochloride salt form are significant structural factors that would influence the compound's physicochemical properties and potentially its biological activity .

Physicochemical Properties

Predicted Physical Properties

Based on analogous compounds and general principles of organic chemistry, {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine hydrochloride would likely have the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for amine hydrochlorides
ColorWhite to off-whiteTypical for pure amine salts
Solubility in WaterGood to excellentBased on salt form
Log P (for free base)~1.9-2.2Based on similar compound with XLogP3 value of 1.9
Hydrogen Bond Donors1Primary amine group
Hydrogen Bond Acceptors2Nitrogen atoms
Rotatable Bonds2-3Based on structure

Computed Properties of Structural Analogues

For comparison, the following properties were reported for the structurally related compound 1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine:

PropertyValue
XLogP3-AA1.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count2
Exact Mass190.146998583 Da

These values provide a reasonable approximation of what might be expected for the free base form of {[1-(2-Methylphenyl)-3-pyrrolidinyl]methyl}amine, with adjustments needed for the ortho-methyl isomerism and salt formation .

Solubility and Stability Characteristics

As a hydrochloride salt of a primary amine, the compound would be expected to show:

  • Enhanced water solubility compared to its free base form

  • Decreased solubility in non-polar organic solvents

  • pH-dependent solubility profile with higher aqueous solubility at acidic pH

  • Good stability under normal storage conditions

  • Potential hygroscopicity (tendency to absorb moisture from air)

  • Sensitivity to basic conditions that could convert it back to the free base

Similar amine hydrochloride salts typically exhibit these properties, making them easier to handle and more stable for long-term storage compared to their free base counterparts .

Analytical Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

For characterization by ¹H NMR, the following key signals would be expected:

  • Aromatic protons of the 2-methylphenyl group (δ 7.0-7.4 ppm)

  • Methyl group protons attached to the phenyl ring (δ 2.2-2.4 ppm)

  • Pyrrolidine ring protons (δ 1.8-3.5 ppm)

  • Methylene protons adjacent to the primary amine (δ 2.7-3.0 ppm)

  • Primary amine protons (broad signal, variable position depending on conditions)

For ¹³C NMR, characteristic signals would include:

  • Aromatic carbons (δ 125-140 ppm)

  • Methyl carbon attached to the phenyl ring (δ 18-20 ppm)

  • Pyrrolidine ring carbons (δ 23-55 ppm)

  • Methylene carbon connected to the amine (δ 40-45 ppm)

These predicted chemical shifts are based on typical values for similar structural features observed in related compounds .

Infrared (IR) Spectroscopy

IR spectroscopy would reveal characteristic absorption bands:

  • N-H stretching of the primary amine (3300-3500 cm⁻¹)

  • C-H stretching of aromatic and aliphatic groups (2800-3100 cm⁻¹)

  • C=C stretching of the aromatic ring (1450-1600 cm⁻¹)

  • C-N stretching (1200-1350 cm⁻¹)

Mass Spectrometry

Mass spectrometric analysis would likely show:

  • Molecular ion peak corresponding to the free base (M⁺, m/z ~190)

  • Characteristic fragmentation patterns including:

    • Loss of the amine group

    • Fragmentation of the pyrrolidine ring

    • Cleavage patterns typical for N-arylpyrrolidines

X-Ray Crystallographic Analysis

X-ray crystallography would provide definitive structural confirmation, particularly regarding:

  • Bond lengths and angles

  • Relative stereochemistry at the 3-position of the pyrrolidine ring

  • Crystal packing arrangements

  • Hydrogen bonding networks in the solid state

Similar crystallographic studies have been performed for related cathinone derivatives, providing valuable structural insights .

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